molecular formula C21H26N4O2 B11285541 N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11285541
M. Wt: 366.5 g/mol
InChI Key: LURMRSCQGMZLJQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, and a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core

Preparation Methods

The synthesis of N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds to N-cyclohexyl-N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but may differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-4-24(15-10-6-5-7-11-15)21(27)17-13-16-19(23(17)3)22-18-14(2)9-8-12-25(18)20(16)26/h8-9,12-13,15H,4-7,10-11H2,1-3H3

InChI Key

LURMRSCQGMZLJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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